4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Description
This compound features a pyrimidin-2-amine core substituted at the 4-position with a piperazine ring bearing a 3-fluorobenzyl group.
Properties
IUPAC Name |
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5/c1-21(2)17-19-7-6-16(20-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUJLOPOHSLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the 3-Fluorophenylmethyl Group: The piperazine intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base to introduce the 3-fluorophenylmethyl group.
Formation of the Pyrimidine Ring: The final step involves the reaction of the substituted piperazine with N,N-dimethylpyrimidin-2-amine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, a study on trifluoromethyl pyrimidine derivatives demonstrated their efficacy against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The bioassay results showed that certain derivatives had moderate to excellent anticancer activities at concentrations lower than those of established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Pyrimidine derivatives have also been evaluated for their antimicrobial activities. A comprehensive study highlighted the synthesis of several pyrimidine-based compounds, which were tested against bacterial strains and fungi. Some compounds exhibited significant antibacterial and antifungal activities, indicating their potential as therapeutic agents for infectious diseases .
Neuropharmacological Effects
The piperazine ring in the compound is known for its neuropharmacological properties. Research has shown that piperazine derivatives can act as anxiolytics and antidepressants. The incorporation of a fluorophenyl group may enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved central nervous system penetration and efficacy in treating neurological disorders .
| Compound Name | Activity Type | Cell Line | IC50 (µg/ml) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | PC3 | 5 | |
| Compound B | Antifungal | Candida albicans | 10 | |
| Compound C | Antibacterial | E. coli | 15 |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | Reaction of piperazine with fluorobenzyl chloride at room temperature | 85 |
| Step 2 | Coupling with dimethylpyrimidinamine under acidic conditions | 75 |
Case Study 1: Anticancer Screening
In a study published in Frontiers in Chemistry, researchers synthesized a series of trifluoromethyl pyrimidine derivatives, including the target compound, and assessed their anticancer properties against multiple cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as new anticancer agents .
Case Study 2: Antimicrobial Evaluation
A separate investigation focused on the antimicrobial activity of similar pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The study found that specific modifications to the pyrimidine structure significantly enhanced antimicrobial efficacy, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have shown that the compound can bind to active sites of target proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs:
Key Observations
Piperazine Modifications: The target compound’s 3-fluorobenzyl group on piperazine is distinct from the 4-fluorophenyl in ’s analog, which may alter receptor binding due to positional isomerism .
Pyrimidine Core Variations: The N,N-dimethylamine at position 2 in the target compound contrasts with 6-methyl-2-amine in ’s analog, which could influence steric bulk and metabolic stability .
Synthetic Efficiency :
- Yields for analogs range from 70–90% , suggesting feasible synthesis routes for the target compound if similar methodologies (e.g., nucleophilic substitution, urea coupling) are employed .
Pharmacological Implications
- Antimicrobial Activity : Urea-thiazole derivatives (e.g., 1f, 1g in ) exhibit antibacterial properties, implying that the target compound’s 3-fluorobenzyl group may confer similar activity .
- Receptor Targeting : Piperazine-containing compounds often modulate serotonin or dopamine receptors. The 3-fluorobenzyl moiety may enhance blood-brain barrier penetration compared to 4-fluorophenyl analogs .
Biological Activity
The compound 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{18}H_{24}FN_{5} |
| Molecular Weight | 323.41 g/mol |
| InChI Key | BLMZJURAMMEBRI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperazine and pyrimidine moieties allows for significant binding affinity to specific biological targets, leading to modulation of enzymatic activity and receptor signaling pathways.
Interaction with Nucleoside Transporters
Research indicates that compounds similar to This compound may act as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters are crucial for the regulation of nucleoside levels in cells, influencing various physiological processes such as nucleotide synthesis and adenosine signaling.
In a study involving analogues of this compound, it was found that modifications in the fluorophenyl moiety significantly impacted inhibitory effects on ENT1 and ENT2. For instance, the introduction of halogen substituents was essential for maintaining inhibitory activity, highlighting the importance of structural features in determining biological efficacy .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how variations in the chemical structure affect biological activity. Key findings include:
- Fluorophenyl Substitutions : The presence and position of fluorine atoms on the phenyl ring influence binding affinity to target proteins.
- Piperazine Modifications : Alterations in the piperazine ring can modulate pharmacokinetic properties and receptor selectivity.
- Pyrimidine Variants : Changes in the pyrimidine structure can enhance or diminish biological potency.
These insights are critical for designing more potent analogues with improved pharmacological profiles.
Case Studies
Several studies have evaluated the biological activity of compounds related to This compound :
- Inhibition of ENTs : A study demonstrated that certain analogues exhibited non-competitive inhibition against ENT1 and ENT2, with IC50 values indicating significant potency. For example, compound 3c showed an IC50 value of 1.65 µM against ENT1 .
- Antiviral Activity : Research into similar compounds has shown promising antiviral activities, particularly against retroviruses, suggesting potential therapeutic applications in virology .
- Cancer Research : Other studies have explored the potential use of these compounds as anticancer agents by inhibiting histone deacetylases (HDACs), which play a role in cancer cell proliferation .
Q & A
Q. Core Methods :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., piperazine CH protons at δ 2.5–3.5 ppm, pyrimidine CH at δ 2.8–3.0 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention time varies with mobile phase (e.g., acetonitrile/water gradients) .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between pyrimidine N and piperazine NH) .
Advanced: How can reaction conditions be optimized to minimize byproducts like dehalogenated intermediates?
Q. Strategies :
- Catalytic Additives : Use of CuI or Pd(OAc) (0.5–1 mol%) to enhance coupling efficiency and reduce side reactions .
- Solvent Selection : DMSO improves solubility of aromatic intermediates but may increase decomposition; DMF balances reactivity and stability .
- Temperature Control : Lowering reaction temperature to 80°C reduces thermal degradation of the fluorophenyl group while maintaining substitution kinetics .
Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Fluorophenyl Group : Enhances lipophilicity (logP ~2.8) and CNS penetration compared to methoxy derivatives (logP ~2.2) .
- Piperazine Methylation : N-methylation reduces basicity (pKa ~7.1 vs. ~8.5 for non-methylated), altering receptor binding kinetics in serotonin/dopamine assays .
- Pyrimidine Modifications : Dimethylamine at C2 improves metabolic stability over hydroxyl or unsubstituted analogs in hepatic microsome studies .
Advanced: How can conflicting data on receptor binding affinity be resolved?
Q. Methodological Approaches :
- Orthogonal Assays : Compare radioligand binding (e.g., H-labeled compounds) with functional assays (cAMP accumulation for GPCRs) to distinguish competitive vs. allosteric effects .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify key residues (e.g., Ser193 in 5-HT) influencing fluorophenyl interactions .
- Batch Analysis : Verify compound purity (>99% via LC-MS) to rule out impurities skewing IC values .
Basic: What in vitro models are suitable for evaluating this compound’s biological activity?
Q. Recommended Systems :
- Enzyme Inhibition : Assay against kinases (e.g., GSK-3β) using fluorescence polarization .
- Cell-Based Assays : Antiproliferative activity in cancer lines (e.g., MCF-7) via MTT assays; IC typically ranges 5–20 µM for fluorinated analogs .
- Receptor Profiling : Screen against GPCR panels (e.g., serotonin, dopamine receptors) using β-arrestin recruitment assays .
Advanced: What challenges arise in ensuring long-term stability of this compound?
Q. Critical Factors :
- Degradation Pathways : Hydrolysis of the piperazine ring under acidic conditions (pH <4) or photooxidation of the fluorophenyl group .
- Storage Solutions : Lyophilized samples stored at -20°C in amber vials with desiccants retain >90% potency after 12 months .
- Stability-Indicating Assays : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored via UPLC-MS to identify degradants .
Advanced: How can computational tools guide the design of derivatives with improved selectivity?
Q. Workflow :
- Pharmacophore Modeling : Define essential features (e.g., aromatic π-stacking, hydrogen bond donors) using Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., TPSA <70 Ų) and CYP450 inhibition risks .
- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., trifluoromethyl vs. methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
